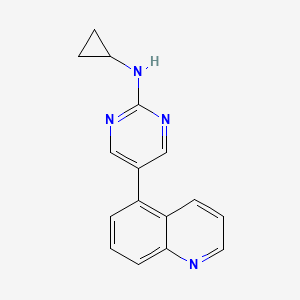![molecular formula C18H24N8 B6457763 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine CAS No. 2549010-21-9](/img/structure/B6457763.png)
4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been found to exhibit a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes .Molecular Structure Analysis
The molecular structure of this compound includes several functional groups and rings. It contains a total of 46 bonds, including 24 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, and 10 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Scientific Research Applications
Anticancer Applications
Compounds with the 1,2,4-triazolo[1,5-a]pyrimidin scaffold have been found to exhibit diverse pharmacological activities, including anticancer . They have been used in drug design, discovery, and development .
Antimicrobial Applications
These compounds have shown good activity against S. aureus . They have also been found to have antimicrobial properties .
Analgesic and Anti-inflammatory Applications
The 1,2,4-triazolo[1,5-a]pyrimidin scaffold has been associated with analgesic and anti-inflammatory activities .
Antioxidant Applications
These compounds have been found to exhibit antioxidant properties .
Antiviral Applications
Compounds with this scaffold have been found to have antiviral properties .
Enzyme Inhibitor Applications
These compounds have been found to act as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Antitubercular Applications
The 1,2,4-triazolo[1,5-a]pyrimidin scaffold has been associated with antitubercular activities .
Applications in the Treatment of Cardiovascular Disorders
These compounds have been utilized in the treatment of cardiovascular disorders .
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to act on various targets such as rorγt, phd-1, jak1, and jak2 . These targets are involved in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to act as inverse agonists or inhibitors, modulating the activity of their targets .
Biochemical Pathways
Given the reported targets of similar compounds, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Given the reported targets of similar compounds, it can be inferred that the compound may have effects on immune response, oxygen sensing, and signal transduction .
properties
IUPAC Name |
5,6-dimethyl-7-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8/c1-11-13(3)21-15(5)23-16(11)24-6-8-25(9-7-24)17-12(2)14(4)22-18-19-10-20-26(17)18/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFVGQVVFQKVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457688.png)
![4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457690.png)


![N-[3-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457713.png)
![N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457719.png)
![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}pyridine](/img/structure/B6457724.png)
![6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6457728.png)
![2,4,5-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457734.png)
![tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6457747.png)
![2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457750.png)

![4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457777.png)
![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)